molecular formula C16H19N3 B132836 Anabasamine CAS No. 400738-05-8

Anabasamine

Cat. No.: B132836
CAS No.: 400738-05-8
M. Wt: 253.34 g/mol
InChI Key: TZRDBHMKTWECOV-UHFFFAOYSA-N
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Description

Anabasamine is an alkaloid compound isolated from the plant Anabasis aphylla. It is a member of the pyridine, piperidine, and pyrrolidine alkaloids family. The molecular formula of this compound is C16H19N3, and it has a molecular weight of 253.1579 g/mol . This compound is known for its various pharmacological properties, including sedative, hypotensive, and ganglioblocking actions .

Biochemical Analysis

Biochemical Properties

Anabasamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, this compound enhances the effect of aminazine (chlorpromazine) and hypnotics, and it possesses a central myorelaxant effect and pronounced analgesic activity . Additionally, this compound interacts with nicotinic acetylcholine receptors, particularly those with an α7 subunit, leading to the depolarization of neurons and the release of neurotransmitters such as dopamine and norepinephrine .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by acting as an agonist on nicotinic acetylcholine receptors, causing the depolarization of neurons . This interaction leads to the release of neurotransmitters, which can impact cell signaling pathways, gene expression, and cellular metabolism. This compound’s ability to enhance the effects of morphine and other analgesics further underscores its impact on cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with nicotinic acetylcholine receptors. The iminium form of this compound binds to these receptors in both the peripheral and central nervous systems, with a higher affinity for receptors in the brain with an α7 subunit . This binding causes the depolarization of neurons, leading to the release of neurotransmitters such as dopamine and norepinephrine. Additionally, this compound’s interaction with these receptors can result in enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound has been shown to possess a central myorelaxant effect and pronounced analgesic activity, which can enhance the similar properties of morphine over time . Long-term studies have indicated that this compound can lower the tonus of smooth musculature and retard cardiac rhythm, demonstrating its sustained impact on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits sedative and hypotensive actions, while higher doses can lead to ganglioblocking effects . Toxic or adverse effects at high doses include significant alterations in cardiac rhythm and smooth muscle tonus . These dosage-dependent effects highlight the importance of careful dosage management in experimental and therapeutic settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It enhances the effect of aminazine (chlorpromazine) and hypnotics, indicating its role in modulating metabolic flux and metabolite levels . The compound’s interaction with nicotinic acetylcholine receptors also suggests its involvement in neurotransmitter metabolism and signaling pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function . This compound’s ability to enhance the effects of morphine and other analgesics further underscores its significance in cellular transport and distribution .

Subcellular Localization

This compound’s subcellular localization plays a critical role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with nicotinic acetylcholine receptors and other biomolecules, ultimately influencing its biochemical and pharmacological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Anabasamine can be synthesized through several methods. One common approach involves the isolation of alkaloids from the high-boiling fraction of Anabasis aphylla. The process includes the extraction of alkaloids using solvents like chloroform, followed by fractionation and purification . Another method involves the oxidation of the base to produce 2,3’-bipyridyl-5-carboxylic acid, confirming the structure of this compound .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of alkaloids from Anabasis aphylla using sulfuric acid. This method allows for the direct extraction of alkaloids from the plant material, followed by purification and isolation of this compound .

Chemical Reactions Analysis

Types of Reactions: Anabasamine undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the oxidation of this compound can produce 2,3’-bipyridyl-5-carboxylic acid .

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or manganese dioxide can be used as oxidizing agents.

    Reduction: Hydrogenation using palladium on carbon as a catalyst.

    Substitution: Halogenation reactions using reagents like bromine or chlorine.

Major Products:

    Oxidation: 2,3’-bipyridyl-5-carboxylic acid.

    Reduction: Reduced forms of this compound with altered functional groups.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Anabasamine has several scientific research applications across various fields:

Comparison with Similar Compounds

    Anabasine: Another alkaloid from Anabasis aphylla with similar pharmacological properties but different molecular structure.

    Nicotine: Structurally similar to anabasamine and acts on nicotinic acetylcholine receptors but has different pharmacokinetics and effects.

    Lupinine: Another alkaloid from the same plant with distinct pharmacological actions.

Uniqueness of this compound: this compound is unique due to its pronounced sedative and analgesic effects, which are significantly enhanced when combined with other sedatives like morphine . Its ability to lower the tonus of smooth musculature and retard cardiac rhythm also sets it apart from similar compounds .

Properties

IUPAC Name

5-(1-methylpiperidin-2-yl)-2-pyridin-3-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3/c1-19-10-3-2-6-16(19)14-7-8-15(18-12-14)13-5-4-9-17-11-13/h4-5,7-9,11-12,16H,2-3,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRDBHMKTWECOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1C2=CN=C(C=C2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60942578
Record name 5-(1-Methylpiperidin-2-yl)-2,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60942578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20410-87-1
Record name Anabasamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20410-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anabasamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020410871
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(1-Methylpiperidin-2-yl)-2,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60942578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANABASAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65LB65490V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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